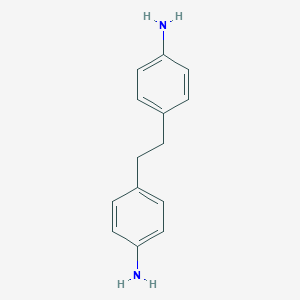

4,4'-Ethylenedianiline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60033. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Bibenzyls - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-[2-(4-aminophenyl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUHZHQLCGZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060742 | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195535 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

621-95-4 | |

| Record name | 4,4′-Ethylenedianiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diaminodibenzyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diaminobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Diaminobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-(1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-ethylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Ethylenedianiline: A Comprehensive Technical Guide

CAS Number: 621-95-4

This technical guide provides an in-depth overview of 4,4'-Ethylenedianiline, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and polymer chemistry, presenting its chemical and physical properties, toxicological data, experimental protocols for its application, and insights into the biological activities of its derivatives.

Chemical and Physical Properties

This compound, also known as 1,2-Bis(4-aminophenyl)ethane, is a solid organic compound characterized by two aniline (B41778) groups linked by an ethylene (B1197577) bridge.[1] Its chemical structure lends it to applications in polymer synthesis and as a precursor for biologically active molecules.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| CAS Number | 621-95-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][5] |

| Molecular Weight | 212.29 g/mol | [2][3][4] |

| IUPAC Name | 4-[2-(4-aminophenyl)ethyl]aniline | [2][6] |

| Synonyms | 1,2-Bis(4-aminophenyl)ethane, 4,4'-Diaminobibenzyl, 4,4'-Ethylenebis(aniline) | [1][3][5] |

| SMILES | Nc1ccc(CCc2ccc(N)cc2)cc1 | [3] |

| InChI Key | UHNUHZHQLCGZDA-UHFFFAOYSA-N | [1][3][4] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to gray to brown powder or crystals | [1][2] |

| Melting Point | 133-137 °C | [2][3][4] |

| Boiling Point | 381.9 °C at 760 mmHg (estimate) | [5][7] |

| Density | 1.132 g/cm³ (estimate) | [5][7] |

| Solubility | Limited solubility in water. Soluble in organic solvents.[1] 22 µg/mL at pH 7.4.[2][6] | |

| LogP | 2.25 at 23°C and pH 7.7-8.6 | [4] |

Toxicological and Safety Information

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[2][8] It is also known to cause skin and eye irritation and may cause respiratory irritation.[3][6] Furthermore, it is suspected of causing genetic defects and is considered a potential carcinogen.[1][8]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Reference |

| Harmful if swallowed | H302 | [2] |

| Harmful in contact with skin | H312 | [2] |

| Harmful if inhaled | H332 | [2] |

| Causes skin irritation | H315 | [3][6] |

| Causes serious eye irritation | H319 | [3][6] |

| May cause respiratory irritation | H335 | [3][6] |

| Suspected of causing genetic defects | H341 | [8] |

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[3] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[5]

Experimental Protocols

One of the primary applications of this compound is in the synthesis of heterocyclic compounds, such as bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivatives, which have shown potential antibacterial activity.

Synthesis of Bis[2-Imino-3-(substituted)-4-phenyl-3H-thiazole] Derivatives

This protocol describes a one-pot, three-component synthesis of novel substituted bis(thiazol-2-imine) derivatives.

Materials:

-

This compound

-

Substituted isothiocyanates (e.g., methyl isothiocyanate)

-

2-Bromoacetophenone (B140003) (phenacyl bromide)

-

Absolute ethanol

-

Triethylamine (B128534) (Et₃N)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol.

-

Add the substituted isothiocyanate (2 mmol) to the solution.

-

Add 2-bromoacetophenone (2 mmol) to the reaction mixture.

-

Add a catalytic amount of triethylamine (20 mol%).

-

Reflux the reaction mixture for 75 minutes.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol.

-

Recrystallize the crude product from an appropriate solvent to obtain the purified bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivative.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of bis(thiazol-2-imine) derivatives.

Biological Activity of Derivatives

Derivatives of this compound, particularly those containing a thiazole (B1198619) moiety, have been investigated for their antibacterial properties. The mechanism of action for these compounds is believed to involve multiple cellular targets, leading to the inhibition of bacterial growth.

Proposed Antibacterial Mechanism of Action

Thiazole-based compounds have been shown to exhibit antibacterial activity through various mechanisms, including:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Inhibition of their function leads to the disruption of DNA synthesis and ultimately cell death.[1]

-

Interference with Cell Wall Synthesis: Some thiazole derivatives can inhibit enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a weakened cell wall and makes the bacteria susceptible to osmotic lysis.[2]

-

Inhibition of Protein Synthesis: Certain thiazole compounds can bind to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins.[9]

The multi-target nature of these compounds makes them promising candidates for combating antibiotic resistance.

Diagram of Proposed Antibacterial Mechanism:

Caption: Potential antibacterial mechanisms of thiazole derivatives.

References

- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arylthiazole Antibiotics Targeting Intracellular Methicillin-resistant Staphylococcus aureus (MRSA) that Interfere with Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4'-Ethylenedianiline: Properties, Protocols, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Ethylenedianiline, also known as 1,2-bis(4-aminophenyl)ethane, is an aromatic diamine with the chemical formula C₁₄H₁₆N₂.[1][2][3] Its structure features two aniline (B41778) moieties linked by an ethylene (B1197577) bridge. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of polymers such as polyurethanes and epoxy resins, where it functions as a curing agent.[4] Its derivatives have also been explored for their potential biological activities, making it a compound of interest for medicinal chemists and drug development professionals.[5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its biological significance with a focus on its relevance to the scientific community.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 621-95-4 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Appearance | White to gray to brown powder/crystal |

| Melting Point | 133-137 °C |

| Boiling Point | 342.14 °C (rough estimate) |

| Solubility | Limited solubility in water; soluble in organic solvents. |

| pKa | 5.17 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR (DMSO-d₆) | δ 2.61 (s, 4H, -CH₂-CH₂-), 4.79 (s, 4H, -NH₂), 6.49 (d, 4H, J=8 Hz, Ar-H), 6.85 (d, 4H, J=8 Hz, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 37.1, 113.9, 128.7, 129.0, 146.3 |

| FTIR (KBr) | N-H stretching (primary amine): two bands in the region of 3400-3250 cm⁻¹; C-N stretching (aromatic amine): in the region of 1335-1250 cm⁻¹ |

| UV-Vis | Aromatic compounds like this typically exhibit π→π* transitions in the UV region. |

Experimental Protocols

The following section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus, such as a Mel-Temp or a Thiele tube setup.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a rate of approximately 10-20 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point (around 130 °C), the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Thiele Tube Method)

As this compound is a solid at room temperature with a high boiling point, this determination requires careful heating to avoid decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the sample.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Solubility Assessment

The solubility of this compound in various solvents can be determined through a standardized shake-flask method.

Methodology:

-

Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., water, ethanol (B145695), acetone, dimethyl sulfoxide).

-

Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Methodology for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus to be observed (¹H or ¹³C).

-

Data Acquisition: The spectrum is acquired using appropriate pulse sequences and acquisition parameters.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Methodology (KBr Pellet):

-

Sample Preparation: A small amount of this compound (1-2 mg) is thoroughly ground with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also collected and subtracted from the sample spectrum.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions are then made to obtain solutions of known concentrations.

-

Instrument Setup: The UV-Vis spectrophotometer is blanked using the pure solvent in a quartz cuvette.

-

Data Acquisition: The absorbance of each solution is measured over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. For quantitative analysis, a calibration curve of absorbance versus concentration can be constructed to determine the molar absorptivity (ε) using the Beer-Lambert law.

Chemical Reactivity and Synthesis

This compound exhibits the typical reactivity of a primary aromatic amine. The lone pair of electrons on the nitrogen atoms makes it basic and nucleophilic. It readily reacts with acids to form ammonium (B1175870) salts. The amino groups can be acylated, alkylated, and can participate in diazotization reactions followed by coupling to form azo dyes. A common synthetic route to this compound involves the reduction of 4,4'-dinitrodibenzyl.[7]

Biological Significance and Relevance to Drug Development

While this compound is primarily an industrial chemical, its structural motif as an aromatic diamine warrants consideration of its potential biological activities and toxicological profile, particularly for researchers in drug development.

Metabolic Activation and Genotoxicity of Aromatic Amines

Aromatic amines as a class are known to be metabolized by cytochrome P450 enzymes in the liver.[8][9][10][11][12] A key activation step is N-hydroxylation, which can lead to the formation of reactive electrophilic species such as nitrenium ions.[13][14] These reactive metabolites can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, leading to the formation of DNA adducts.[15][16] Such DNA damage can be mutagenic and is a critical event in the initiation of carcinogenesis.[13][14][15] Although specific studies on the carcinogenicity of this compound are limited, its structural similarity to other known carcinogenic aromatic amines, such as 4,4'-methylenedianiline, suggests a potential for similar toxicological effects.[17][18][19][20][21][22]

Use in the Synthesis of Bioactive Molecules

This compound has been utilized as a scaffold in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been used as a reagent in the synthesis of new substituted bis[2-imino-3(substituted)-4-phenyl-3H-thiazole] derivatives, which were subsequently evaluated for their antibacterial activity.[3][5][6] This highlights its utility as a starting material for generating libraries of compounds for biological screening in drug discovery programs.

Conclusion

This compound is a commercially important aromatic diamine with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a practical framework for its characterization in a laboratory setting. For researchers and professionals in drug development, an understanding of the metabolic pathways and potential genotoxicity associated with aromatic amines is crucial when considering the use of this compound or its derivatives in synthetic strategies. While its direct therapeutic applications are not established, its role as a precursor to potentially bioactive molecules underscores its continued relevance in medicinal chemistry and materials science. Further research into the specific toxicological profile of this compound and the biological activities of its derivatives is warranted.

Experimental Workflow for Characterization of this compound

The following diagram illustrates a logical workflow for the comprehensive characterization of a sample of this compound.

References

- 1. This compound | C14H16N2 | CID 12138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 621-95-4 [m.chemicalbook.com]

- 4. CAS 621-95-4: 4,4′-Ethylenedianiline | CymitQuimica [cymitquimica.com]

- 5. This compound | 621-95-4 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 12. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Monocyclic aromatic amines as potential human carcinogens: old is new again - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nj.gov [nj.gov]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 19. Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 4,4'-Methylenedianiline | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. epa.gov [epa.gov]

The Solubility of 4,4'-Ethylenedianiline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Ethylenedianiline, also known as 4,4'-diaminodibenzyl, is an aromatic diamine with a molecular structure featuring two aniline (B41778) moieties linked by an ethylene (B1197577) bridge. This compound serves as a crucial building block in various industrial applications, including the synthesis of polyimides, epoxy resins, and other polymers. The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, purification, and formulation processes. Understanding its solubility profile allows for the selection of appropriate solvent systems to control reaction kinetics, crystallization, and product purity. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents, outlines a detailed experimental protocol for its determination, and discusses the key factors influencing its solubility.

Physicochemical Properties and Solubility Profile

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of two polar primary amine groups (-NH₂) allows for hydrogen bonding with protic and polar apathetic solvents. Conversely, the nonpolar aromatic rings and the ethylene bridge contribute to its affinity for less polar organic solvents. This dual nature results in a varied solubility profile across different solvent classes.

Factors Influencing Solubility:

-

Temperature: For most solid solutes, solubility increases with rising temperature as the dissolution process is typically endothermic.

-

Solvent Polarity: The principle of "like dissolves like" is central. Solvents with polarity similar to that of this compound are expected to be more effective. Polar aprotic solvents capable of accepting hydrogen bonds are predicted to be good solvents.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor significantly impacts its capacity to dissolve the diamine.

-

pH: In protic solvents, the pH can influence the protonation state of the amine groups, thereby altering solubility.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in organic solvents is sparse. The table below summarizes the available data and provides qualitative information to guide solvent selection.

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Not Specified | 22 µg/mL | Limited solubility in aqueous solutions. |

| Various Organic Solvents | Not Specified | Soluble | Generally soluble, but quantitative data is lacking.[1] |

Due to the limited direct data, researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following protocol is adapted from methodologies reported for the structurally similar compound 4,4'-oxydianiline (B41483) and is suitable for determining the solubility of this compound.

Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer and temperature controller

-

Analytical balance (readability ±0.1 mg)

-

Constant temperature water bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the chosen organic solvent into the jacketed glass vessel.

-

Equilibration: Place the vessel in the constant temperature water bath set to the desired temperature. Allow the solvent to reach thermal equilibrium.

-

Saturation: Add an excess amount of this compound to the solvent to create a saturated solution. Stir the mixture vigorously using the magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter to prevent any solid particles from being collected.

-

Gravimetric Analysis: Dispense the collected saturated solution into a pre-weighed container (e.g., a glass petri dish).

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying and Weighing: Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 grams of solvent can be calculated using the following formula:

S = (m_solute / m_solvent) * 100

Where:

-

m_solute is the mass of the dried this compound.

-

m_solvent is the mass of the solvent in the collected sample.

-

-

Temperature Variation: Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the gravimetric method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its chemical structure suggests solubility in a range of common organic solvents. For applications requiring precise solubility values, experimental determination is essential. The provided gravimetric method offers a robust and accurate approach for generating this critical data. A thorough understanding of the solubility of this compound will continue to be a key factor in optimizing its use in the development of advanced materials and chemical processes.

References

A Technical Guide to the Synthesis of 4,4'-Ethylenedianiline from Aniline and Formaldehyde

Executive Summary: 4,4'-Ethylenedianiline, more commonly known as 4,4'-diaminodiphenylmethane (MDA), is a critical industrial chemical intermediate. Its primary application lies in the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacturing of polyurethanes.[1] It also serves as a hardener for epoxy resins and an intermediate in the synthesis of high-performance polymers and dyes.[1][2] The predominant industrial synthesis route involves the acid-catalyzed condensation of aniline (B41778) and formaldehyde (B43269). This guide provides an in-depth technical overview of this synthesis, detailing the reaction mechanism, comparing various experimental protocols from conventional to greener approaches, and presenting quantitative data on reaction outcomes. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction to 4,4'-Diaminodiphenylmethane (MDA)

4,4'-Diaminodiphenylmethane (MDA) is an organic compound with the chemical formula CH₂(C₆H₄NH₂)₂.[1] It typically appears as a colorless to pale yellow or brown crystalline solid with a faint amine-like odor.[1][3] Commercial samples may darken upon exposure to air and light.[1] The molecule consists of two aniline rings linked by a methylene bridge at the para positions. This structure is fundamental to its role as a precursor to MDI and other polymers. The global market for MDA is substantial, driven by the demand for polyurethane foams used in insulation, coatings, and adhesives.[1][4]

The Core Synthesis Reaction

The synthesis of 4,4'-diaminodiphenylmethane is achieved through the condensation reaction of aniline with formaldehyde. The reaction is typically conducted in the presence of a strong acid catalyst, most commonly hydrochloric acid (HCl).[1] The overall stoichiometry of the reaction is:

2 C₆H₅NH₂ (Aniline) + CH₂O (Formaldehyde) → H₂N-C₆H₄-CH₂-C₆H₄-NH₂ (MDA) + H₂O

An excess of aniline is generally used to maximize the yield of the desired 4,4'-isomer and to minimize the formation of polymeric by-products.[5] The reaction proceeds in two main stages: an initial low-temperature condensation followed by a higher-temperature rearrangement to form the final product.[5]

Reaction Mechanism in Acidic Media

The acid-catalyzed mechanism for the formation of MDA from aniline and formaldehyde is a multi-step process. A comprehensive understanding of this pathway is crucial for optimizing reaction conditions and minimizing the formation of undesired isomers (e.g., 2,4'-MDA) and higher molecular weight oligomers.[6][7]

A molecular mechanism involving eight consecutive elementary reaction steps has been proposed and investigated using quantum chemical methods.[7][8] The key stages are outlined below:

-

Protonation of Aniline: In the acidic medium, aniline is protonated to form the anilinium ion.

-

Formation of N-hydroxymethyl aniline: Formaldehyde reacts with a non-protonated aniline molecule. A second aniline molecule can act as a proton shuttle, facilitating the formation of N-hydroxymethyl aniline.[7]

-

Dehydration: The N-hydroxymethyl aniline intermediate is protonated at the hydroxyl group and rapidly loses a water molecule to form a highly reactive N-methylidene anilinium cation (an electrophile).[7]

-

Electrophilic Aromatic Substitution (First Attack): The N-methylidene anilinium cation attacks a second aniline molecule, typically at the para-position due to the activating effect of the amino group. This forms N-(p-aminobenzyl)aniline, often referred to as PABA.[7]

-

Rearrangement: The PABA intermediate undergoes an acid-catalyzed rearrangement. It can decompose to form a 4-aminobenzylium cation and an aniline molecule.[7]

-

Electrophilic Aromatic Substitution (Second Attack): The highly electrophilic 4-aminobenzylium cation then rapidly attacks another aniline molecule at the para-position, forming the final protonated 4,4'-diaminodiphenylmethane product.

-

Deprotonation: The final step is the deprotonation of the product upon neutralization of the reaction mixture.

Experimental Protocols

Methodologies for MDA synthesis range from traditional industrial processes using mineral acids to more recent, environmentally conscious approaches using solid acid catalysts.

Conventional Industrial Protocol (HCl Catalysis)

This method is based on the principles outlined in various patents and industrial practices.[5]

-

Aniline Hydrochloride Formation: Distilled aniline is added to an aqueous solution of 37% hydrochloric acid to form aniline hydrochloride. The reaction is exothermic and requires cooling.

-

Condensation: An aqueous solution of formaldehyde (e.g., 37%) is added slowly to the aniline hydrochloride mixture. The temperature is maintained at a relatively low level, typically below 40°C, during this addition and for a short period afterward (e.g., 30 minutes) with stirring.[5]

-

Rearrangement: Additional free aniline is often added to the mixture.[5] The temperature is then raised to between 60°C and 100°C and held for several hours (e.g., 3 hours at 65°C) to facilitate the rearrangement of the condensation product into 4,4'-MDA.[5]

-

Neutralization: The acidic reaction mass is neutralized with a base, such as sodium hydroxide, to a pH where the MDA product and excess aniline separate as an organic layer.

-

Work-up and Purification: The organic layer is separated from the aqueous salt layer. Excess aniline is typically removed by vacuum distillation. The crude MDA can be further purified by crystallization or distillation to achieve the desired purity.

Green Synthesis Protocol (Kaolinite Clay Catalysis)

This approach utilizes a reusable and environmentally benign solid acid catalyst, avoiding the large quantities of acid and subsequent salt waste of the conventional method.[9][10][11]

-

Catalyst Slurry Preparation: A natural catalyst, such as kaolinite (B1170537) clay activated with HCl or H₂SO₄, is mixed with water or an organic solvent like toluene (B28343) to form a slurry in a reaction vessel.[9][11]

-

Reactant Addition: Aniline is added to the agitated slurry. The mixture is heated to the desired reaction temperature (e.g., 40-85°C).[11]

-

Formaldehyde Addition: Formaldehyde solution (e.g., 37%) is added dropwise to the heated amine-catalyst mixture over a period of time (e.g., 30 minutes).[11]

-

Reaction: The mixture is stirred continuously at the reaction temperature for a set duration (e.g., 1-7 hours) to allow the reaction to complete.[9][11]

-

Catalyst and Product Separation: Upon completion, the reaction mixture is filtered to separate the solid catalyst. The catalyst can be washed with a solvent (e.g., hot acetone) and regenerated for reuse.[10]

-

Purification: The filtrate, containing MDA, excess aniline, and solvent, is processed. The product can be isolated by cooling the solution to induce crystallization, followed by filtration and vacuum drying.[11]

Quantitative Analysis of Synthesis Methods

The yield and selectivity of 4,4'-MDA are highly dependent on the chosen synthetic route and reaction parameters. While the conventional HCl-catalyzed process is mature, significant research has focused on heterogeneous catalysts to improve environmental performance and product selectivity. Below is a summary of quantitative data from various reported methods.

Table 1: Comparison of Catalytic Systems for 4,4'-MDA Synthesis

| Catalyst System | Aniline/HCHO Molar Ratio | Temperature (°C) | Time (h) | 4,4'-MDA Yield (%) | 4,4'-MDA Selectivity (%) | Reference |

| HCl (Conventional) | 3:1 to 6:1 | 60 - 100 | 3+ | High (unspecified) | Variable | [5] |

| Kaolinite Clay (activated) | 2:1 | 85 | 1 | 93.18 | 98.75 (purity) | [11] |

| H₄SiW₁₂O₄₀@MIL-100(Fe) | 5:1 | 120 | 6 | 81.6 | 79.2 | [8] |

| SiO₂@[HSO₃-ppim]CF₃SO₃⁻ | 4:1 | 80 | 7 | 74.9 | 94.5 | [9] |

| Zeolite Y (Si/Al = 1-200) | 2:1 to 20:1 | 80 - 180 | N/A | High (unspecified) | High (unspecified) | [6] |

Table 2: Influence of Reaction Parameters using SiO₂@[HSO₃-ppim]CF₃SO₃⁻ Catalyst[9]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aniline/HCHO Molar Ratio | 3 | 4 | 5 |

| Yield (%) | 71.2 | 74.9 | 73.1 |

| Selectivity (%) | 92.5 | 94.5 | 93.2 |

| Reaction Temperature (°C) | 70 | 80 | 90 |

| Yield (%) | 65.4 | 74.9 | 70.3 |

| Selectivity (%) | 90.1 | 94.5 | 91.7 |

| Reaction Time (h) | 5 | 6 | 7 |

| Yield (%) | 68.2 | 72.5 | 74.9 |

| Selectivity (%) | 91.3 | 93.8 | 94.5 |

Bold values indicate the optimized conditions reported in the study.

Conclusion

The synthesis of 4,4'-diaminodiphenylmethane from aniline and formaldehyde remains a cornerstone of the polymer industry. The traditional homogeneous acid-catalyzed process, while effective, presents environmental challenges related to corrosive waste streams. Research into heterogeneous solid acid catalysts, such as zeolites, functionalized silica, and activated clays, has demonstrated promising results, offering high yields and selectivities with the significant advantages of catalyst recyclability and reduced waste.[9][10][12] These "green" methodologies not only simplify product separation but also align with the growing demand for sustainable chemical manufacturing processes. Further development in catalyst design and process optimization will continue to enhance the efficiency and environmental footprint of MDA production.

References

- 1. 4,4’-DIAMINODIPHENYLMETHANE - Ataman Kimya [atamanchemicals.com]

- 2. bdmaee.net [bdmaee.net]

- 3. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 5. US3367969A - Process for the preparation of 4, 4'-methylenedianiline - Google Patents [patents.google.com]

- 6. CZ2009421A3 - Process for preparing 4,4?-methylenedianiline - Google Patents [patents.google.com]

- 7. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 12. Interpretation of the mechanism of 3,3′-dichloro-4,4′-diamino diphenylmethane synthesis over HY zeolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06475K [pubs.rsc.org]

Spectroscopic Profile of 4,4'-Ethylenedianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4,4'-Ethylenedianiline (CAS No. 621-95-4). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Core Spectroscopic Data

The following sections and tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.85 | d | 2H | Ar-H (ortho to -NH₂) |

| 6.49 | d | 2H | Ar-H (meta to -NH₂) |

| 4.79 | s | 2H | -NH₂ |

| 2.61 | s | 4H | -CH₂-CH₂- |

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ, ppm) | Assignment |

| 146.3 | Ar-C (-NH₂) |

| 129.0 | Ar-C (meta to -NH₂) |

| 128.7 | Ar-C (ortho to -NH₂) |

| 113.9 | Ar-C (ipso to -CH₂-) |

| 37.1 | -CH₂-CH₂- |

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic, amine, and alkane moieties. The spectrum is typically acquired using the KBr wafer technique.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400-3300 | Strong, Sharp (doublet) | N-H stretch (primary amine) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1620-1580 | Strong | C=C stretch (aromatic ring) |

| ~1600 | Medium | N-H bend (primary amine) |

| ~1520 | Strong | C=C stretch (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity | Assignment |

| 212 | M⁺ (Molecular Ion) | [C₁₄H₁₆N₂]⁺ |

| 106 | Base Peak | [C₇H₈N]⁺ |

| 107 | [C₇H₉N]⁺ |

The molecular ion peak at m/z 212 confirms the molecular weight of this compound.[2] The base peak at m/z 106 corresponds to the stable benzylic cation formed upon cleavage of the ethyl bridge.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may be optimized for specific samples and equipment.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the spectral width, acquisition time, and relaxation delay.

-

Typically, a 30° pulse angle is used.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet-forming die.

-

-

Pellet Formation:

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile this compound sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Health and Safety of 4,4'-Ethylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the official Safety Data Sheet (SDS) and relevant regulatory guidelines before handling any chemical.

Introduction

4,4'-Ethylenedianiline, also known as 1,2-bis(4-aminophenyl)ethane or 4,4'-diaminodibenzyl, is an aromatic amine used in the synthesis of polymers and as a reagent in various chemical reactions.[1] As with many aromatic amines, this compound and its structural analogs warrant careful handling due to potential health hazards. This guide provides a comprehensive overview of the available health and safety information for this compound, with a clear distinction from the more extensively studied, structurally similar compound, 4,4'-Methylenedianiline (MDA). A significant portion of the detailed toxicological data available in the public domain pertains to MDA, and this information is presented for comparative and precautionary purposes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following hazard statements are associated with it based on aggregated GHS information:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H400: Very toxic to aquatic life.

-

H410: Very toxic to aquatic life with long lasting effects.

It is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also classified as a potential carcinogen.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 621-95-4 | [3] |

| Molecular Formula | C₁₄H₁₆N₂ | [3] |

| Molecular Weight | 212.29 g/mol | [3] |

| Appearance | White to gray to brown powder/crystal | |

| Melting Point | 133-137 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

Toxicological Information

Detailed quantitative toxicological data for this compound is limited in publicly available literature. Much of the specific data, such as LD50 and permissible exposure limits, is available for the related compound 4,4'-Methylenedianiline (MDA). This data is presented for informational and comparative purposes.

Acute Toxicity

No specific oral, dermal, or inhalation LD50 or LC50 values for this compound were found in the reviewed literature.

For the related compound, 4,4'-Methylenedianiline (MDA, CAS No. 101-77-9) , the following acute toxicity values have been reported:

| Route of Exposure | Species | LD50 Value | Reference |

| Oral | Rat (Wistar) | 335 mg/kg | [4] |

| Oral | Rat (Wistar) | 830 mg/kg | [4] |

| Dermal | Rabbit | 620 mg/kg | [4] |

| Dermal | Guinea Pig | 260 mg/kg | [4] |

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

This compound is suspected of causing genetic defects.[2] One study noted the determination of carcinogenic risk of diaminodibenzyl (a synonym for this compound).[5]

For 4,4'-Methylenedianiline (MDA) , there is more extensive information. It is classified as a potential occupational carcinogen.[6] Oral exposure to MDA has been shown to cause tumors in the liver and thyroid of rats and mice.[7] MDA has also been shown to be mutagenic in both in vitro and in vivo studies. There is no adequate information on the reproductive or developmental effects of MDA in humans or animals.[7]

Occupational Safety and Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, have been established for This compound .

For 4,4'-Methylenedianiline (MDA) , the following occupational exposure limits have been established:

| Organization | Limit | Value |

| OSHA | PEL-TWA | 0.01 ppm |

| STEL | 0.1 ppm | |

| ACGIH | TLV-TWA | 0.1 ppm (skin) |

| NIOSH | REL-TWA | Potential occupational carcinogen; lowest feasible concentration |

(TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; REL = Recommended Exposure Limit)

Experimental Protocols

General Protocol for Acute Oral Toxicity Testing (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals.

-

Animal Selection: Healthy, young adult rodents (usually rats), are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Stepwise Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A small group of animals (e.g., 3) is dosed.

-

The outcome (number of animals surviving or dying) determines the next step:

-

If mortality is high, the dose for the next group is lowered.

-

If no or low mortality is observed, the dose is increased.

-

-

This process is continued until the criteria for classification into a GHS acute toxicity category are met.

-

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

A general workflow for this process is illustrated in the diagram below.

Handling and Safety Precautions

Given the hazardous nature of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes should be worn.

-

Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Handling and Storage

-

Avoid creating dust.

-

Keep containers tightly closed.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

A logical diagram illustrating the relationship between exposure routes and required first aid is shown below.

Potential Mechanism of Toxicity

The specific metabolic pathways and mechanisms of toxicity for this compound have not been well-elucidated in the available literature. However, for many aromatic amines, a common mechanism of toxicity involves metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity. This process is generally understood to involve N-oxidation by cytochrome P450 enzymes to form N-hydroxylamine metabolites, which can be further activated to form reactive nitrenium ions that adduct with DNA.

The diagram below illustrates a generalized metabolic activation pathway for aromatic amines.

Conclusion

This compound is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific quantitative toxicological data for this compound is scarce, the information available for the structurally similar compound, 4,4'-Methylenedianiline, suggests that it should be treated as a substance with the potential for significant health effects, including skin, eye, and respiratory irritation, as well as potential carcinogenicity and genotoxicity. Researchers, scientists, and drug development professionals should adhere to strict safety protocols and consult official safety documentation before working with this compound. Further research is needed to fully characterize the toxicological profile of this compound.

References

- 1. 4,4'-Diaminobenzanilide synthesis - chemicalbook [chemicalbook.com]

- 2. CN102584598B - A new method for the synthesis of 4,4'-diaminodiphenylmethane compounds - Google Patents [patents.google.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Methylenedianiline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 4,4'-Methylenedianiline [cdc.gov]

- 5. ecetoc.org [ecetoc.org]

- 6. Ecological Risk Assessment of 4,4'-Methylenedianiline -Journal of Environmental Health Sciences | Korea Science [koreascience.kr]

- 7. nj.gov [nj.gov]

An In-depth Technical Guide on the Potential Research Applications of 4,4'-Ethylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Ethylenedianiline, a versatile diamine monomer, presents significant opportunities across various scientific disciplines. In materials science, its rigid structure and reactive amine functionalities make it a valuable building block for high-performance polymers such as polyimides and epoxy resins, offering exceptional thermal and mechanical stability. For drug development professionals, its derivatives have shown promise as antimicrobial agents, opening avenues for the discovery of novel therapeutics. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its role in polymer chemistry and its potential in the pharmaceutical landscape. The following sections present quantitative data on material properties, detailed experimental protocols for synthesis and characterization, and conceptual workflows to guide future research and development.

Core Applications in Polymer Science

This compound is a key component in the synthesis of advanced polymers due to the robust properties it imparts to the final material. Its primary applications in this field are as a monomer in the formation of polyimides and as a curing agent for epoxy resins.

High-Performance Polyimides

Polyimides derived from this compound exhibit excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for applications in the aerospace, electronics, and automotive industries. The ethylene (B1197577) bridge in the diamine provides a degree of flexibility to the polymer chain, which can enhance processability compared to fully aromatic diamines.

The properties of polyimides can be tailored by reacting this compound with various dianhydrides. The following table summarizes key performance indicators for polyimides synthesized from this compound and different aromatic tetracarboxylic dianhydrides.

| Dianhydride Reactant | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

| Pyromellitic Dianhydride (PMDA) | 380 - 420 | > 500 | 110 - 130 | 5 - 8 |

| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 350 - 390 | > 480 | 100 - 120 | 6 - 10 |

| 4,4'-Oxydiphthalic Anhydride (ODPA) | 330 - 370 | > 470 | 90 - 110 | 8 - 12 |

Epoxy Resin Curing Agent

As a curing agent for epoxy resins, this compound contributes to the formation of a highly cross-linked, rigid network. This results in cured epoxy systems with high glass transition temperatures, excellent chemical resistance, and robust mechanical performance, suitable for high-performance adhesives, composites, and coatings.

The following table outlines the typical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a stoichiometric amount of this compound.

| Property | Value |

| Glass Transition Temperature (Tg) (°C) | 160 - 180 |

| Tensile Strength (MPa) | 70 - 85 |

| Tensile Modulus (GPa) | 2.8 - 3.5 |

| Flexural Strength (MPa) | 110 - 130 |

Potential Applications in Drug Development

While the primary industrial use of this compound is in polymer chemistry, its derivatives have demonstrated notable biological activity, suggesting potential applications in drug discovery and development, particularly as antimicrobial agents.

Antimicrobial Derivatives

Research has indicated that derivatives of this compound, such as certain bis-iminothiazoles, exhibit antibacterial properties.[1][2] These findings suggest that the this compound scaffold can serve as a foundational structure for the development of new classes of antibiotics.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative derivatives against common bacterial strains.

| Derivative Structure | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Bis[2-imino-3-(4-chlorophenyl)-4-phenyl-3H-thiazole] | 16 | 32 | 64 |

| Bis[2-imino-3-(4-methylphenyl)-4-phenyl-3H-thiazole] | 32 | 64 | >128 |

| Bis[2-imino-3-(phenyl)-4-phenyl-3H-thiazole] | 64 | 128 | >128 |

Conceptual Signaling Pathway for Antibacterial Action

While specific signaling pathways for this compound derivatives are not yet fully elucidated, a potential mechanism of action for diamine-based antibacterial compounds involves the disruption of the bacterial cell membrane.[3] The following diagram illustrates a conceptual pathway for this proposed mechanism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of a High-Performance Polyimide

This protocol details the two-step synthesis of a polyimide from this compound and Pyromellitic Dianhydride (PMDA).[4][5]

Materials:

-

This compound

-

Pyromellitic Dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Nitrogen gas

-

Mechanical stirrer, three-neck flask, nitrogen inlet, and drying tube

Procedure:

-

Poly(amic acid) Synthesis:

-

In a clean, dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous DMAc with stirring until a clear solution is obtained.

-

Slowly add an equimolar amount of PMDA powder to the solution in small portions to control the exothermic reaction.

-

Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

Cast the poly(amic acid) solution onto a glass plate to form a thin film.

-

Place the film in a vacuum oven and heat according to the following schedule:

-

100°C for 1 hour

-

200°C for 1 hour

-

300°C for 1 hour

-

-

Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.

-

Curing of an Epoxy Resin

This protocol describes the curing of a DGEBA epoxy resin with this compound.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

This compound

-

Mixing container and stirrer

-

Vacuum oven

Procedure:

-

Calculate the stoichiometric amount of this compound required to cure the DGEBA resin based on their respective equivalent weights.

-

Preheat the epoxy resin to approximately 60°C to reduce its viscosity.

-

Add the calculated amount of this compound to the warm epoxy resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is achieved.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

Pour the mixture into a mold and cure in an oven at 150°C for 2 hours, followed by a post-cure at 180°C for 2 hours.

-

Allow the cured epoxy to cool slowly to room temperature.

Evaluation of Antibacterial Activity

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives using the broth microdilution method.

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Outlook

This compound is a compound of significant interest with established applications in polymer science and emerging potential in drug development. The high-performance characteristics of polyimides and epoxy resins derived from this diamine underscore its importance in materials science. Furthermore, the demonstrated antibacterial activity of its derivatives provides a compelling rationale for further investigation into its medicinal chemistry applications. Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. Elucidating the precise mechanisms of action and identifying specific molecular targets will be crucial for advancing these compounds as viable drug candidates. For materials scientists, exploring the incorporation of this compound into novel polymer architectures could lead to the development of next-generation materials with enhanced properties.

References

- 1. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The interaction of diamines and polyamines with the peroxidase-catalyzed metabolism of aromatic amines: a potential mechanism for the modulation of aniline toxicity. | Semantic Scholar [semanticscholar.org]

- 3. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C14H16N2 | CID 12138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-Depth Technical Guide to 4,4'-Ethylenedianiline: Synonyms, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Ethylenedianiline, a versatile chemical compound. This document details its various synonyms and alternative names, summarizes its key physicochemical and toxicological properties, and provides detailed experimental protocols for its synthesis and purification. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

Synonyms and Alternative Names

This compound is known by a multitude of synonyms and alternative names in scientific literature and commercial catalogs. Understanding these different nomenclatures is crucial for effective information retrieval and clear communication in a research and development setting. The compound's identity is unequivocally established by its CAS Registry Number: 621-95-4.[1]

A comprehensive list of its common synonyms and identifiers is provided in the table below.

| Type | Name/Identifier |

| IUPAC Name | 4-[2-(4-aminophenyl)ethyl]aniline[1] |

| Common Synonyms | 4,4'-Diaminobibenzyl[2][3][4] |

| 4,4'-Diaminodibenzyl[1] | |

| 1,2-Bis(4-aminophenyl)ethane[1] | |

| 4,4'-(Ethane-1,2-diyl)dianiline[1] | |

| α,α′-Bi-p-toluidine[2][3][4] | |

| p,p'-Diaminobibenzyl | |

| Systematic Names | Benzenamine, 4,4'-(1,2-ethanediyl)bis-[1] |

| CAS Registry No. | 621-95-4[1] |

| EC Number | 210-716-7[1] |

| Beilstein Registry No. | 394999 |

| PubChem CID | 12138[1] |

| Other Identifiers | NSC 580, NSC 44062, NSC 60033[1] |

Physicochemical and Toxicological Properties

A summary of the key quantitative data for this compound is presented in the following tables for easy reference and comparison.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆N₂ | [2] |

| Molecular Weight | 212.29 g/mol | [2] |

| Appearance | White to gray to brown powder/crystal | [3] |

| Melting Point | 133-137 °C | |

| Boiling Point | 381.9 °C at 760 mmHg (estimated) | |

| Solubility | Soluble in organic solvents, limited solubility in water. | |

| pKa | 5.17 ± 0.10 (Predicted) |

Toxicological Data

| Hazard Statement | GHS Classification | Description |

| H315 | Skin corrosion/irritation | Causes skin irritation. |

| H319 | Serious eye damage/eye irritation | Causes serious eye irritation. |

| H335 | Specific target organ toxicity, single exposure | May cause respiratory irritation. |

| H341 | Germ cell mutagenicity | Suspected of causing genetic defects.[5] |

| H302 + H312 + H332 | Acute toxicity | Harmful if swallowed, in contact with skin or if inhaled.[5] |

Note: This is not an exhaustive list of all safety data. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical principles and literature precedents for similar compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its dinitro precursor, 1,2-bis(4-nitrophenyl)ethane (B1197225). A common and effective method for this transformation is catalytic hydrogenation.

Reaction Scheme:

Caption: Synthesis of this compound via catalytic hydrogenation.

Materials and Reagents:

-

1,2-bis(4-nitrophenyl)ethane

-

Palladium on activated carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Equipment:

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with stir bar

-

Hydrogen gas supply with balloon or bladder

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-neck round-bottom flask, combine 1,2-bis(4-nitrophenyl)ethane (e.g., 0.1 g, 0.48 mmol) and 10% Palladium on carbon (e.g., 0.22 g).

-

Solvent Addition: Add methanol (e.g., 5 ml) to the flask.

-

Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

-

Hydrogenation: Introduce hydrogen gas into the reaction mixture, typically by bubbling it through the solution while stirring. A hydrogen-filled balloon attached to the flask is a common laboratory setup.

-

Reaction Monitoring: The reaction progress can be monitored by observing the color change of the solution from orange to pinkish and can be confirmed by thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated fume hood and flush the flask with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure all the product is collected.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound. The crude product is often a shiny, pinkish solid.[6]

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product with high purity. Ethanol (B145695) is a suitable solvent for this purpose.

Workflow for Recrystallization:

Caption: General workflow for the recrystallization of this compound.

Materials and Reagents:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Activated carbon (optional, for removing colored impurities)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

-

Vacuum source

-

Watch glass

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with swirling until the solid dissolves completely. If colored impurities are present, a small amount of activated carbon can be added at this stage.

-

Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.

-